REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:21])[CH2:4][NH:5][C:6](=[O:20])[C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([C:16]([O:18]C)=[O:17])[CH:8]=1.O1CCOCC1.[OH-].[Na+]>O>[CH3:1][NH:2][C:3](=[O:21])[CH2:4][NH:5][C:6](=[O:20])[C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([C:16]([OH:18])=[O:17])[CH:8]=1 |f:2.3|
|
Name
|
N-(3-methoxycarbonyl-5-nitrobenzoyl)-glycine methylamide
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
CNC(CNC(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the dioxane is distilled off under vacuum
|
Type
|
CUSTOM
|
Details
|
the acid is precipitated with concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
vacuum-filtered
|
Type
|
WASH
|
Details
|
washed free of salt with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 70° C.
|
Name
|
|
Type
|
|
Smiles
|
CNC(CNC(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |